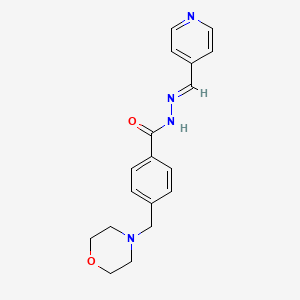

![molecular formula C17H17NO5S B5537675 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid

Descripción general

Descripción

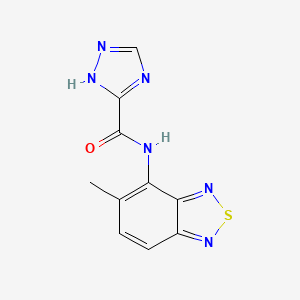

The compound “3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid” is likely to be an organic compound given its structure. It contains a benzylamino group, a sulfonyl group, a methoxy group, and an acrylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would include a benzene ring (from the benzylamino group), a sulfonyl group (-SO2-), a methoxy group (-OCH3), and an acrylic acid group (CH2=CHCOOH) .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For instance, the benzyl group might undergo electrophilic aromatic substitution . The sulfonyl group might participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature .Aplicaciones Científicas De Investigación

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : Amine compounds, including those structurally related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid, have been used to modify polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels. This modification enhances the thermal stability and biological activities of the hydrogels, making them potentially useful in medical applications (Aly, Aly, & El-Mohdy, 2015).

Functional Polymers : The synthesis of acrylates and methacrylates, including those related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid, is crucial in creating functional polymers. These compounds have been shown to be useful in creating materials with specific optical properties, such as ultraviolet absorbers (Li, Gupta, Albertsson, Bassett, & Vogl, 1984).

Negative-Tone Photosensitive Polyimides : Compounds related to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid have been used in synthesizing poly(acrylate amic acid), which is a key component in negative-tone photosensitive polyimides (PSPIs). These materials are important in the field of photolithography for their ability to form patterns with high resolution upon exposure to UV light (Ho, Chang, & Lee, 2009).

Polymer Synthesis and Drug Delivery : The synthesis of poly(arylene ether sulfone)s with specific functional groups, such as sulfonic acid groups, is another area of application. These polymers have been found to be promising for use in proton exchange membranes in fuel cells (Kim, Robertson, & Guiver, 2008).

Photoinitiated Polymerization : Another application is in photoinitiated polymerization, where compounds structurally similar to 3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid are used as part of photoinitiating systems for free-radical polymerization. This application is particularly relevant in the development of advanced materials and coatings (Wrzyszczyński, Filipiak, Hug, Marciniak, & Pa̧czkowski, 2000).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-23-15-9-7-13(8-10-17(19)20)11-16(15)24(21,22)18-12-14-5-3-2-4-6-14/h2-11,18H,12H2,1H3,(H,19,20)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDKVFJOYUHLY-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)O)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)O)S(=O)(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501332996 | |

| Record name | (E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

49.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26659065 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(2E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

CAS RN |

321979-05-9 | |

| Record name | (E)-3-[3-(benzylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501332996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

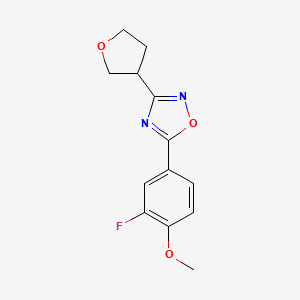

![4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

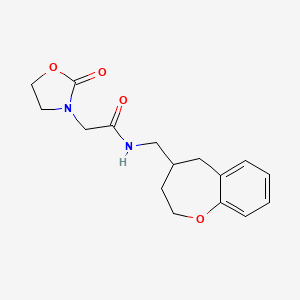

![2-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537618.png)

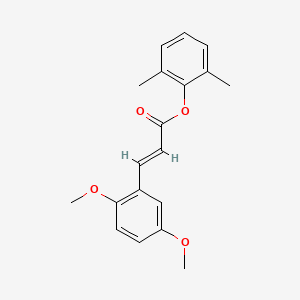

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(4-ethylphenyl)urea](/img/structure/B5537624.png)

![(3S*,4S*)-1-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-4-pyridin-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B5537641.png)

![1-(cyclopentylcarbonyl)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5537647.png)

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

![3-isopropyl-1-methyl-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537694.png)